molecular formula C18H21NO2 B1437830 N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline CAS No. 1040691-21-1

N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline

Cat. No. B1437830
M. Wt: 283.4 g/mol
InChI Key: DVJDKZAKXJLXAP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the typical features of anilines, with the added complexity of the cyclopropylmethyl and phenoxyethoxy groups .


Chemical Reactions Analysis

Anilines typically undergo reactions such as acylation, alkylation, and diazotization. The presence of the cyclopropylmethyl and phenoxyethoxy groups may influence the reactivity of the aniline nitrogen .

Scientific Research Applications

  • Vibrational, Geometrical, and Electronic Properties : A study focused on the infrared spectroscopic studies of N-(2-phenoxyethyl)aniline and its derivatives, including density functional and ab initio theoretical calculations. This research provides insight into the vibrational, geometrical, and electronic properties of these compounds (Finazzi et al., 2003).

  • Electrochromic Materials : Another research synthesized four novel donor–acceptor systems using variants of N-(4-nitrophenyl)aniline. These systems were developed into polymers with potential applications in electrochromic devices in the near-infrared region (Li et al., 2017).

  • Practical Synthesis of N-Cyclopropylanilines : A study demonstrated the high-yield condensation reaction of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane, a process relevant for synthesizing N-cyclopropylanilines (Yoshida et al., 2003).

  • Synthesis and Characterization of Metabolites : Research on the synthesis and characterization of various metabolites of diclofenac also delves into the study of related aniline derivatives, offering insights into the mechanistic toxicology of these compounds (Kenny et al., 2004).

  • Electrochemical Synthesis for Solar Cell Applications : A study on the electrochemical synthesis of poly (4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline) and its composite with graphene for use as a counter electrode in dye-sensitized solar cells highlights the potential of these compounds in renewable energy technologies (Shahhosseini et al., 2016).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to speculate on potential future directions .

properties

IUPAC Name

N-(cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-4-17(5-3-1)20-12-13-21-18-10-8-16(9-11-18)19-14-15-6-7-15/h1-5,8-11,15,19H,6-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJDKZAKXJLXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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